molecular formula C25H23F3N4O2 B13041031 (S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine CAS No. 1352130-02-9

(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine

Cat. No.: B13041031
CAS No.: 1352130-02-9
M. Wt: 468.5 g/mol
InChI Key: WGSSDSCDGURRHH-CRAILRFSSA-N
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Description

(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine typically involves multi-step organic reactions. The process starts with the preparation of the core hexahydropyrido[2,1-C][1,2,4]oxadiazine structure, followed by the introduction of the trifluorophenyl and methoxy-imidazolyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydropyrido[2,1-C][1,2,4]oxadiazine derivatives with different substituents on the benzylidene and trifluorophenyl groups.

Uniqueness

The uniqueness of (S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1352130-02-9

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

(4S,9E)-9-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-4,6,7,8-tetrahydro-3H-pyrido[2,1-c][1,2,4]oxadiazine

InChI

InChI=1S/C25H23F3N4O2/c1-15-12-31(14-29-15)21-6-5-16(9-23(21)33-2)8-17-4-3-7-32-22(13-34-30-25(17)32)18-10-19(26)24(28)20(27)11-18/h5-6,8-12,14,22H,3-4,7,13H2,1-2H3/b17-8+/t22-/m1/s1

InChI Key

WGSSDSCDGURRHH-CRAILRFSSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN4C3=NOC[C@@H]4C5=CC(=C(C(=C5)F)F)F)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN4C3=NOCC4C5=CC(=C(C(=C5)F)F)F)OC

Origin of Product

United States

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